Product packaging for (6-fluoro-1H-indol-2-yl)methanol(Cat. No.:CAS No. 884048-32-2)

(6-fluoro-1H-indol-2-yl)methanol

Cat. No.: B1454751
CAS No.: 884048-32-2
M. Wt: 165.16 g/mol
InChI Key: XKTVSMSACXYVSH-UHFFFAOYSA-N
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Description

(6-fluoro-1H-indol-2-yl)methanol (CAS 884048-32-2) is a high-value fluorinated indole derivative with the molecular formula C9H8FNO and a molecular weight of 165.16 g/mol. This compound serves as a versatile and key synthetic intermediate in organic synthesis and medicinal chemistry research. Its core structure, the 2-indolylmethanol scaffold, is recognized as a privileged building block for constructing complex molecular architectures, particularly through regioselective reactions with various nucleophiles catalyzed by Lewis acids . Indole derivatives are of significant interest in drug design due to their wide spectrum of biological activities, which include anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties . The indole nucleus is a common pharmacophore found in many clinically relevant compounds and facilitates crucial interactions with biological macromolecules . The specific incorporation of a fluorine atom at the 6-position, as in this compound, is a common strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and bioavailability, making this derivative a valuable template for developing new therapeutic agents. This product is offered with a typical purity of 95% to 97% and is available for research purposes. It is supplied as a solid and should be stored in a tightly closed container in a cool, dry place. This compound is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8FNO B1454751 (6-fluoro-1H-indol-2-yl)methanol CAS No. 884048-32-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-fluoro-1H-indol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-4,11-12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTVSMSACXYVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307743
Record name 6-Fluoro-1H-indole-2-methanol
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URL https://comptox.epa.gov/dashboard/DTXSID501307743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884048-32-2
Record name 6-Fluoro-1H-indole-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884048-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-1H-indole-2-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Derivatization of 6 Fluoro 1h Indol 2 Yl Methanol

Reactivity Profiles of the Indole (B1671886) Nitrogen (N1)

The nitrogen atom of the indole ring (N1) possesses a lone pair of electrons and is a key site for functionalization, which can significantly modulate the electronic properties and steric environment of the entire molecule.

N-Functionalization Strategies and Their Stereochemical Implications

The indole nitrogen of (6-fluoro-1H-indol-2-yl)methanol can be readily functionalized through various N-alkylation and N-acylation reactions. These modifications are crucial not only for altering the molecule's biological activity but also for directing subsequent reactions on the indole core.

N-Alkylation: This is typically achieved by treating the indole with an alkyl halide in the presence of a base. The choice of base and solvent can influence the reaction's efficiency. For instance, stronger bases like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) are commonly employed to deprotonate the indole nitrogen, facilitating its attack on the electrophilic alkyl halide.

N-Acylation: The introduction of an acyl group onto the indole nitrogen is another common transformation, often accomplished using acyl chlorides or anhydrides. N-acylation serves as a useful protection strategy for the indole nitrogen, preventing unwanted side reactions during subsequent synthetic steps. Furthermore, the electron-withdrawing nature of the acyl group can alter the regioselectivity of electrophilic aromatic substitution reactions. In some cases, N-acylation has been observed to be a key step in stereoselective reactions. For example, a study on N-acyl 5-fluoroindole (B109304) with 1,2-ethanedithiol (B43112) led to a stereoselective annelation, suggesting that the N-acyl group can play a crucial role in controlling the stereochemical outcome of reactions on the indole scaffold nih.gov. While specific stereochemical studies on N-functionalized this compound are not extensively documented, the principles observed in related systems suggest that the nature of the N-substituent can have significant stereochemical implications for reactions at or near the C2 position.

Functionalization Reagents General Conditions Potential Stereochemical Impact
N-AlkylationAlkyl halide, Base (e.g., NaH)Aprotic solvent (e.g., DMF)Can influence the conformation of the C2-substituent.
N-AcylationAcyl chloride or AnhydrideBase (e.g., Pyridine)Can direct stereoselective reactions on the indole core. nih.gov

Transformations of the C2-Hydroxymethyl Moiety

The hydroxymethyl group at the C2 position is a versatile functional handle that can be readily oxidized, reduced, or converted into a variety of other functional groups.

Oxidation and Reduction Pathways of the Alcohol Group

Oxidation: The primary alcohol of the C2-hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid. A notable example of a mild and selective oxidizing agent for this transformation in related indole systems is manganese dioxide (MnO2) chim.it. This reagent is particularly useful for converting 2-hydroxymethylindoles to 2-formylindoles without over-oxidation or degradation of the sensitive indole ring chim.it.

Reduction: While the hydroxymethyl group is already in a reduced state, the synthesis of this compound itself often proceeds via the reduction of a more oxidized precursor, such as an ester. For instance, methyl 6-fluoro-1H-indole-2-carboxylate can be reduced to this compound using a suitable reducing agent like lithium aluminum hydride (LiAlH4).

Transformation Typical Reagents Product Reference
OxidationManganese Dioxide (MnO2)(6-Fluoro-1H-indol-2-yl)carbaldehyde chim.it
Reduction (of precursor)Lithium Aluminum Hydride (LiAlH4)This compoundGeneral reaction

Formation of Ethers, Esters, and Other Derivatives

The hydroxyl group of this compound can be converted into ethers and esters through standard synthetic methodologies.

Etherification: Williamson ether synthesis, involving the deprotonation of the alcohol with a base followed by reaction with an alkyl halide, can be employed to form ethers.

Esterification: The formation of esters can be achieved through reaction with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride). Fischer esterification, using a carboxylic acid and a catalytic amount of strong acid, is a common method.

These derivatizations are valuable for creating a library of compounds with diverse physicochemical properties for various research applications.

Electrophilic Aromatic Substitution and C-C Bond Formation on the Indole Core

The indole ring is highly susceptible to electrophilic attack due to its electron-rich nature. The position of substitution is influenced by both the inherent reactivity of the indole nucleus and the electronic effects of its substituents.

Regioselectivity at C3, C4, C5, and C7 Positions of the Indole Ring

The C3 position of the indole ring is generally the most nucleophilic and, therefore, the primary site for electrophilic attack. However, the presence of the 6-fluoro substituent introduces a notable electronic perturbation. The fluorine atom exerts an electron-withdrawing inductive effect (-I), which can deactivate the benzene (B151609) ring towards electrophilic substitution.

Interestingly, for some reactions, this deactivation can alter the typical regioselectivity. For instance, in the case of methyl 6-fluoro-1H-indole-2-carboxylate, the fluorine's -I effect has been reported to direct electrophilic substitution to the C4 and C6 positions . This contrasts with the general C3 selectivity of indoles.

For more controlled functionalization, modern catalytic methods have been developed. A significant breakthrough is the use of iridium-catalyzed borylation, which allows for the selective functionalization of 6-fluoroindole (B127801) at the C2, C3, C4, C5, and C7 positions with pinacol (B44631) boronate (Bpin) groups ossila.com. These borylated indoles can then be used in a variety of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, to form C-C and C-N bonds, respectively .

Enzymatic halogenation also offers remarkable regioselectivity. The flavin-dependent tryptophan 6-halogenase, Thal, can selectively halogenate the C6 position of tryptophan, highlighting the potential for biocatalytic approaches to achieve specific functionalization nih.gov.

Position Reactivity/Controlling Factors Example Reactions Reference
C3 Generally the most nucleophilic position.Standard electrophilic additions.General indole chemistry
C4 Can be activated by the 6-fluoro substituent in some cases.Electrophilic substitution on some 6-fluoroindole derivatives . Iridium-catalyzed borylation ossila.com. ossila.com
C5 Can be functionalized via iridium-catalyzed borylation.Iridium-catalyzed borylation ossila.com. ossila.com
C7 Can be functionalized via iridium-catalyzed borylation.Iridium-catalyzed borylation ossila.com. ossila.com

Influence of the 6-Fluoro Substituent on Reaction Kinetics and Selectivity

The fluorine atom at the 6-position of the indole ring plays a critical role in modulating the reactivity of this compound. Its strong electronegativity and moderate-field effect introduce electronic perturbations that influence the rates (kinetics) and outcomes (selectivity) of chemical reactions.

The primary influence of the 6-fluoro substituent is its electron-withdrawing inductive effect (-I effect). This effect deactivates the indole ring towards electrophilic attack compared to its non-fluorinated counterpart, indole-2-carbinol. Consequently, reactions such as electrophilic substitution at the C3 position are expected to proceed at a slower rate. The deactivation is not uniform across the ring; the electron density is reduced more significantly at positions ortho and para to the fluorine atom.

Conversely, the fluorine atom can also exert a weak, resonance-based electron-donating effect (+M effect) through its lone pairs, which can influence regioselectivity. However, for halogens, the inductive effect typically dominates. This deactivation can be advantageous in certain synthetic applications, as it can prevent unwanted side reactions and improve the selectivity of reactions at the -CH₂OH group.

In the context of reactions involving the indole nitrogen, the electron-withdrawing nature of the 6-fluoro group increases the acidity of the N-H proton. This facilitates N-deprotonation, making N-alkylation or N-acylation reactions potentially faster or able to proceed under milder basic conditions compared to the non-fluorinated analog.

The following table summarizes the expected influence of the 6-fluoro substituent on the kinetics of various reaction types.

Reaction TypeInfluence on Rate (Kinetics)Influence on SelectivityRationale
Electrophilic Aromatic Substitution (e.g., at C3) DecreasedMay enhance selectivity by deactivating other positions.Strong inductive electron-withdrawal (-I) by fluorine deactivates the electron-rich indole ring.
N-Alkylation/N-Acylation IncreasedGenerally high for N-functionalization.Increased acidity of the N-H proton due to the -I effect of fluorine facilitates deprotonation.
Oxidation of the -CH₂OH group Minimal direct influenceHigh for the target functional group.The reaction center is insulated from the ring's electronic effects by the methylene (B1212753) bridge.
Nucleophilic attack at the indole ring IncreasedFavored at electron-deficient positions.Ring deactivation by fluorine makes it more susceptible to nucleophilic aromatic substitution (under harsh conditions).

Mechanisms of Key Reactions Involving this compound

The reactions of this compound can be broadly categorized based on the reactive site: the indole ring, the indole nitrogen, or the hydroxymethyl group.

Electrophilic Substitution at C3 (e.g., Mannich Reaction): The most common reaction for indole derivatives is electrophilic substitution at the C3 position due to its high electron density. A classic example is the Mannich reaction, which involves the aminomethylation of the C3 position.

Formation of the Electrophile: An iminium ion is generated in situ from formaldehyde (B43269) and a secondary amine (e.g., dimethylamine) under acidic conditions.

Nucleophilic Attack: The electron-rich indole ring of this compound acts as a nucleophile. The π-electrons from the C2-C3 double bond attack the electrophilic carbon of the iminium ion. The 6-fluoro group, through its -I effect, slows this step down compared to a non-fluorinated indole.

Deprotonation/Rearomatization: A base (e.g., water or the amine) removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the C3-aminomethylated product.

N-Alkylation: The functionalization of the indole nitrogen is another key reaction, often used to protect the N-H group or to introduce functionalities.

Deprotonation: A base (e.g., NaH, K₂CO₃) abstracts the acidic proton from the indole nitrogen to form a resonance-stabilized indolide anion. The electron-withdrawing 6-fluoro substituent enhances the acidity of this proton, facilitating this step.

Nucleophilic Substitution: The resulting indolide anion acts as a nucleophile and attacks an alkyl halide (e.g., methyl iodide) in a typical Sₙ2 reaction, forming a new N-C bond.

Oxidation of the Hydroxymethyl Group: The primary alcohol of the -CH₂OH group can be oxidized to an aldehyde or a carboxylic acid.

Oxidation to Aldehyde: Using a mild oxidizing agent like manganese dioxide (MnO₂) is a common method for oxidizing allylic and benzylic alcohols. The mechanism involves the adsorption of the alcohol onto the MnO₂ surface, followed by a concerted or stepwise process that removes two hydrogen atoms to form the aldehyde, (6-fluoro-1H-indol-2-yl)carbaldehyde. The reaction is typically selective for the alcohol and does not affect the indole ring.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), can further oxidize the initially formed aldehyde to a carboxylic acid, yielding 6-fluoro-1H-indole-2-carboxylic acid. The mechanism involves the formation of a chromate (B82759) ester in the case of Jones reagent, followed by elimination.

Biological and Pharmacological Investigations of 6 Fluoro 1h Indol 2 Yl Methanol Derivatives

Medicinal Chemistry Significance of Fluorinated Indole (B1671886) Alcohols

The strategic incorporation of fluorine into indole-based structures, particularly those containing an alcohol moiety, is a key focus in medicinal chemistry. Fluorine's high electronegativity and small size can alter the physicochemical properties of a molecule, such as its lipophilicity, pKa, and metabolic stability, thereby improving its pharmacokinetic and pharmacodynamic profile. numberanalytics.comresearchgate.net This modification can lead to enhanced bioavailability, increased potency, and a more favorable side effect profile. numberanalytics.com

Fluorinated indole alcohols are recognized for their potential to interact with various biological targets. The hydroxyl group can form hydrogen bonds, a crucial interaction for binding to enzymes and receptors, while the fluorinated indole core provides a scaffold that can be further modified to optimize target specificity and activity. The presence of fluorine can also block metabolic pathways that would otherwise deactivate the compound, prolonging its therapeutic effect. daneshyari.com

Diverse Biological Activities of Indole Derivatives

Indole derivatives, including those with fluorine and alcohol functionalities, exhibit a wide spectrum of pharmacological activities. researchgate.netresearchgate.net The versatility of the indole scaffold allows for the development of compounds targeting a broad range of diseases.

Antiviral Properties, including Anti-HIV Activity

Indole derivatives are a significant class of antiviral agents. nih.govnih.gov The indole scaffold is present in several approved antiviral drugs and numerous compounds in clinical development. nih.gov Fluorinated indole derivatives have shown particular promise as antiviral agents, including activity against Human Immunodeficiency Virus (HIV). nih.gov

Research has demonstrated that fluorinated indole-carboxamide derivatives can potently inhibit HIV-1 replication in human T-lymphocyte cells at low concentrations. nih.gov For instance, certain derivatives exhibited highly potent antiviral activity with EC50 values ranging from 2.0 to 4.6 nM against wild-type HIV-1. nih.gov The mechanism of action for many indole-based anti-HIV agents involves the inhibition of key viral enzymes such as reverse transcriptase and integrase. nih.gov Some fluorinated indole derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

Table 1: Antiviral Activity of Selected Indole Derivatives

Compound ClassVirusActivityReference
Fluorinated indole-carboxamidesHIV-1 WTPotent inhibition (EC50 = 2.0–4.6 nM) nih.gov
5-Fluoroindole-thiosemicarbazidesCoxsackie B4 Virus (CVB4)Significant inhibition (EC50 = 0.4–2.1 μg/mL) nih.gov
Pyrazino[1,2-a]indole-1,3(2H,4H)-dionesHepatitis C Virus (HCV)High activity (EC50 = 1.61 μΜ) mdpi.com
3-IndoleacetonitrileInfluenza A VirusesProfound antiviral activity mdpi.com

Anti-inflammatory and Immunomodulatory Effects

Derivatives of indole are known to possess significant anti-inflammatory and immunomodulatory properties. nih.govmdpi.com Fluorination can enhance these activities. For example, 5-fluoroisatin (B27256) derivatives have been shown to exhibit good anti-inflammatory activity in vitro by inhibiting the denaturation of Bovine Serum Albumin (BSA). nih.gov One piperazine-based 5-fluoroisatin derivative demonstrated 80.08% inhibition at a concentration of 100 μg/mL. nih.gov

Furthermore, certain fluorinated benzofuran (B130515) derivatives, which share structural similarities with indoles, have been found to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of key inflammatory enzymes like cyclooxygenase-2 and nitric oxide synthase-2. nih.gov Some of these compounds showed IC50 values in the low micromolar range for the inhibition of inflammatory mediators. nih.gov Prenylated indole alkaloids isolated from fungi have also demonstrated anti-inflammatory activity by inhibiting the NF-κB signaling pathway. mdpi.com Indole-3-carbinol, found in Brassica vegetables, has been shown to have anti-inflammatory properties by attenuating pro-inflammatory cytokines. researchgate.net

Anticancer and Antitumor Efficacy

The indole scaffold is a privileged structure in the design of anticancer agents, with several indole-based drugs approved for clinical use. researchgate.netnih.govbenthamscience.com Fluorination of the indole ring and modifications at various positions can significantly impact the anticancer potency of these compounds. nih.gov

Structure-activity relationship (SAR) studies have revealed that substitution at the N-1 position of the indole ring can be crucial for anticancer activity. For example, a hydroxymethyl substituent at the N-1 position of indole was found to be more effective in enhancing anticancer activity compared to other groups like ethyl, fluoride (B91410), methyl, and acetyl. nih.gov Indole derivatives exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, topoisomerases, kinases, and histone deacetylases. researchgate.netbenthamscience.com

Table 2: Anticancer Activity of Selected Indole Derivatives

Compound ClassCancer Cell LineActivityReference
N-1 hydroxymethyl indole derivativeVariousEnhanced anticancer activity nih.gov
Indolyl-3-glyoxamide (Indibulin)VariousPotent anticancer activity nih.gov
6-chloro-3-(2,4,6-trimethoxybenzylidene) indolin-2-oneColon cancer (COLO-205)Potent activity (IC50 = 0.2 μM) researchgate.net
5-methoxy-3-(2,4,6-trimethoxybenzylidene)indolin-2-oneColon cancer (COLO-205)Potent activity (IC50 = 0.3 μM) researchgate.net

Antimicrobial and Antifungal Activity

Indole derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. nih.govnih.gov The incorporation of a fluorine atom can enhance this activity. researchgate.net For example, new series of fluorine-containing tertiary alcohols have been studied for their in vitro activity against human pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.net

Indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown promising antimicrobial and antifungal effects, with some compounds exhibiting minimum inhibitory concentration (MIC) values ranging from 3.125 to 50 µg/mL against a panel of microorganisms. nih.gov Specifically, certain indole-triazole derivatives have shown significant potential as novel antibacterial and antifungal lead compounds. nih.gov Bis-indole derivatives have also been found to exhibit antimicrobial activity against multidrug-resistant bacteria. nih.gov

Neuropharmacological Applications (e.g., Antidepressant, Anxiolytic, Cholinesterase Inhibition)

The indole structure is a key component of many neuropharmacologically active compounds, including the neurotransmitter serotonin (B10506). nih.govnih.gov This has led to the development of indole derivatives with antidepressant, anxiolytic, and cholinesterase inhibitory activities.

Antidepressant and Anxiolytic Activity: The indole moiety is present in a number of antidepressant drugs. nih.gov Studies have shown that certain indole alkaloids and their derivatives can exhibit significant antidepressant and anxiolytic-like effects. bruker.comresearchgate.netmdpi.com The mechanism of action often involves interaction with serotonin receptors. bruker.commdpi.com For instance, some halogenated derivatives of the indole alkaloid 2-(1H-indol-3-yl)-N,N-dimethylethanamine have demonstrated antidepressant activity. bruker.com

Cholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the treatment of Alzheimer's disease. mdpi.comrsc.orgnih.gov Several indole derivatives have been synthesized and evaluated as potent cholinesterase inhibitors. mdpi.comrsc.orgnih.gov For example, indole-based thiadiazole derivatives have shown significant inhibitory activity against both AChE and BChE, with some fluorinated compounds being particularly potent. nih.gov One such derivative with a para-fluoro substitution exhibited an IC50 value of 0.17 ± 0.05 μM against AChE. nih.gov

Table 3: Neuropharmacological Activity of Selected Indole Derivatives

Compound ClassActivityTargetReference
Halogenated 2-(1H-indol-3-yl)-N,N-dimethylethanamine derivativesAntidepressantSerotonin receptors bruker.com
5-(1H-Indol-3-yl)-3-(phenyl)-4,5-dihydropyrazoline derivativesAntidepressantNot specified researchgate.net
13H-indolo[2,3-a]thiopyrano[2,3-g]quinolizine derivativeAnxiolytic-likeSerotonergic system mdpi.com
Indole-based thiadiazole derivativesCholinesterase inhibitionAChE and BChE nih.gov
1-(2-(4-(2-fluorobenzyl) piperazin-1-yl)acetyl)indoline-2,3-dioneAcetylcholinesterase inhibitionAChE scilit.com

Modulators of Metabolic Pathways (e.g., GPR119 Agonism for Anti-diabetic Potential, Anti-hyperlipidemic Effects)

The therapeutic potential of indole derivatives extends to the modulation of metabolic pathways, particularly in the context of type 2 diabetes and hyperlipidemia. While direct studies on (6-fluoro-1H-indol-2-yl)methanol derivatives as GPR119 agonists are not prominent in the reviewed literature, the G-protein-coupled receptor 119 (GPR119) remains a significant target for anti-diabetic drug discovery. nih.govresearchgate.net Activation of GPR119, which is primarily expressed in pancreatic β-cells and intestinal L-cells, stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). e-dmj.org This dual action makes GPR119 agonists a promising therapeutic strategy for improving glycemic control. nih.gove-dmj.org The development of potent and orally active GPR119 agonists is an active area of research, with various molecular scaffolds being explored to achieve desired therapeutic profiles. nih.govresearchgate.net

In the realm of anti-hyperlipidemic effects, research has been conducted on structurally related indole compounds. A study on a series of novel N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives investigated their lipid-lowering activity in Triton WR-1339-induced hyperlipidemic rats. nih.govresearchgate.net In this model, certain derivatives demonstrated a significant capacity to modulate lipid profiles. Specifically, compounds C2 and C3 were noted for their efficacy. nih.govresearchgate.net

At a dose of 15 mg/kg, these compounds significantly reduced elevated plasma triglyceride levels 12 hours after administration. researchgate.net Furthermore, they produced a significant increase in high-density lipoprotein (HDL) cholesterol levels. nih.govresearchgate.net For instance, compound C2 led to an 86% increase in HDL-cholesterol. researchgate.net These findings highlight the potential of the 5-fluoro-1H-indole-2-carboxamide scaffold as a basis for developing new lipid-lowering agents. nih.govresearchgate.net

Another study focused on synthesizing indole derivatives incorporating a fluvastatin (B1673502) nucleus to evaluate their in vivo anti-hyperlipidemic activity. nih.gov Among the synthesized compounds, two derivatives, 5c and 5i, showed a significant decrease in serum total cholesterol, triglycerides, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL), alongside an increase in serum HDL levels. nih.govrsc.org The activity of these compounds was comparable to the standard drug, fluvastatin. nih.gov

Compound IDSubstitution PatternKey Findings in Hyperlipidemic Rat ModelReference
C2 N-(3-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamideSignificant reduction in plasma triglycerides; 86% increase in HDL-cholesterol. nih.govresearchgate.net
C3 N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamideSignificant reduction in plasma triglycerides; 53% increase in HDL-cholesterol. nih.govresearchgate.net
5c & 5i Indole derivatives with a fluvastatin nucleusSignificant decrease in total cholesterol, triglycerides, LDL, and VLDL; significant increase in HDL. nih.govrsc.org

Anti-parasitic Activity (e.g., Anti-Trypanosoma cruzi, Antimalarial)

Derivatives of the indole scaffold have been a focal point in the search for new anti-parasitic agents, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. nih.govdndi.org Research into 1H-indole-2-carboxamides, which are structurally related to derivatives of this compound, has identified compounds with significant anti-T. cruzi activity. nih.govacs.org

A high-throughput screening campaign initially identified three hits with an indole core that were active against the intracellular amastigote form of T. cruzi. nih.govacs.org Subsequent optimization efforts explored modifications at various positions of the indole ring. Structure-activity relationship (SAR) studies revealed that small, electron-donating groups at the 5-position of the indole ring, such as methyl or cyclopropyl, resulted in compounds with moderate to good potency (pEC₅₀ values between 5.4 and 6.2). acs.org Conversely, analogues with electron-withdrawing groups like halogens in the same position were found to be inactive. acs.org

Further modifications focused on the amide portion of the molecule. Replacing a morpholine (B109124) ring with a thiomorpholine (B91149) 1,1-dioxide (compound 56) led to one of the most potent compounds in the series, with a pEC₅₀ of 6.5 against T. cruzi. acs.org Despite the promising in vitro potency of this series, the optimization program was ultimately halted due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties, as well as a deprioritized mechanism of action, identified as CYP51 inhibition. nih.gov

Compound IDKey Structural FeaturesAnti-Trypanosoma cruzi Potency (pEC₅₀)Reference
1, 2 5-methyl-1H-indole-2-carboxamide derivatives5.4 - 6.2 acs.org
3, 4 5-cyclopropyl-1H-indole-2-carboxamide derivatives5.4 - 6.2 acs.org
56 1H-indole-2-carboxamide with thiomorpholine 1,1-dioxide6.5 acs.org

Regarding other anti-parasitic activities, the indole scaffold is recognized for its potential in developing antimalarial agents. nih.govnih.gov Diverse indole-based compounds have demonstrated activity against Plasmodium falciparum, often through mechanisms like inhibiting hemozoin formation. nih.gov However, specific studies focusing on the antimalarial activity of this compound derivatives were not identified in the reviewed literature.

Elucidation of Biological Targets and Pathways

The biological activities of this compound derivatives and related indole compounds are mediated through their interaction with specific biological targets and pathways.

For the anti-diabetic potential, the key pathway involves the G-protein-coupled receptor 119 (GPR119). nih.govresearchgate.net Agonism of GPR119 triggers a cascade of events, including the elevation of intracellular cyclic AMP (cAMP), which in turn enhances glucose-dependent insulin secretion from pancreatic β-cells and promotes the release of incretin hormones such as GLP-1 from the gut. e-dmj.org This dual mechanism contributes to improved glucose homeostasis. e-dmj.org

In the context of anti-hyperlipidemic effects observed with related 5-fluoro-1H-indole-2-carboxamide derivatives, the mechanism is associated with the regulation of lipid metabolism. nih.govresearchgate.net The reduction in triglycerides and the increase in HDL-cholesterol suggest an interaction with enzymes and pathways that control lipoprotein synthesis and catabolism. researchgate.net For example, the mechanism of fibrates, a class of lipid-lowering drugs, involves the induction of lipoprotein lipase, which hydrolyzes triglycerides. nih.gov One of the active indole derivatives containing a fluvastatin nucleus, compound 5c, was also found to bind reversibly to human serum albumin (HSA), primarily through hydrogen bonds and hydrophobic interactions. rsc.org

The anti-parasitic activity of 1H-indole-2-carboxamide derivatives against Trypanosoma cruzi has been linked to a specific molecular target. The optimization efforts for this class of compounds were discontinued (B1498344) partly because their mechanism of action was identified as the inhibition of sterol 14α-demethylase (CYP51). nih.gov CYP51 is a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi and protozoa, and its inhibition disrupts the integrity of the parasite's cell membrane. While effective, this target was deprioritized for the specific drug discovery program. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Fluorination at the 6-Position on Receptor Affinity and Biological Response

The introduction of a fluorine atom at the 6-position of the indole (B1671886) ring is a key modification that significantly influences the molecule's interaction with biological targets. Fluorine's high electronegativity and relatively small size can alter the electronic properties of the indole ring, affecting its ability to participate in crucial interactions like hydrogen bonding and π-stacking with receptor residues. This can lead to enhanced binding affinity and potency. For instance, fluorinated indoles have shown increased potency as inhibitors of certain enzymes compared to their non-fluorinated counterparts. nih.gov

The presence of fluorine can also impact the metabolic stability of the compound. nih.gov By blocking sites susceptible to oxidative metabolism, fluorination can prolong the half-life of the drug, leading to an improved pharmacokinetic profile. nih.gov This strategic placement of fluorine is a widely used strategy in medicinal chemistry to enhance the drug-like properties of a molecule. nih.govalfa-chemistry.com

Studies on various fluorinated indole derivatives have demonstrated the context-dependent nature of fluorine's effects. nih.gov While 6-fluorination can be beneficial, the optimal position for fluorination depends on the specific biological target and the desired therapeutic outcome. For example, in some cases, 5-fluoro or 4-fluoro substitution may yield more potent compounds. nih.govmdpi.com

Significance of the C2-Hydroxymethyl Moiety in Molecular Recognition

The hydroxymethyl group at the C2 position of the indole ring plays a critical role in molecular recognition and binding to target proteins. This functional group can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in the binding pocket of a receptor. The ability to form these hydrogen bonds is often essential for anchoring the molecule in the correct orientation for optimal binding and subsequent biological response.

Effects of Additional Substituents on the Indole Core and Side Chains

The biological activity of (6-fluoro-1H-indol-2-yl)methanol can be further modulated by the introduction of additional substituents on the indole core and its side chains. These modifications can fine-tune the compound's electronic and steric properties, leading to improved potency, selectivity, and pharmacokinetic profiles.

For instance, the addition of alkyl groups at the C3 position of the indole ring has been shown to enhance the allosteric modulating activity of certain indole-2-carboxamides at the CB1 receptor. nih.gov Similarly, substitutions on the phenyl ring of related indole derivatives can significantly impact their binding affinity for various targets. nih.gov

The nature of the substituent is critical. Electron-donating groups can increase the electron density of the indole ring, potentially enhancing its interaction with electron-deficient regions of a receptor. Conversely, electron-withdrawing groups can decrease the electron density, which may be favorable for interactions with electron-rich pockets. The strategic placement of these substituents is a key aspect of rational drug design, allowing for the optimization of a lead compound's pharmacological properties. chimia.chresearchgate.net

Comparative Analysis with Non-Fluorinated and Differently Substituted Indole Analogs

To fully appreciate the contribution of the 6-fluoro and C2-hydroxymethyl groups, it is instructive to compare the activity of this compound with its non-fluorinated and otherwise substituted analogs.

Compound Key Structural Features Observed Effects Reference
(1H-indol-2-yl)methanolNon-fluorinated parent compoundBaseline activity; serves as a reference for assessing the impact of fluorination. sigmaaldrich.com
(5-fluoro-1H-indol-2-yl)methanolFluorine at the 5-positionMay exhibit different receptor binding affinity and selectivity compared to the 6-fluoro isomer. ambeed.com
(6-bromo-1H-indol-2-yl)methanolBromine at the 6-positionThe larger and less electronegative bromine atom can lead to altered steric and electronic interactions with the target. sigmaaldrich.com
6-fluoro-2-methyl-1H-indoleMethyl group instead of hydroxymethyl at C2The absence of the hydrogen-bonding hydroxyl group can significantly reduce binding affinity. nih.gov
(1-methyl-1H-indol-6-yl)methanolMethylation of the indole nitrogenN-methylation can alter the hydrogen-bonding capacity and steric profile of the indole ring. synquestlabs.com

Bioisosteric Replacement Strategies and Their Influence on Efficacy and Selectivity

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to optimize lead compounds by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. spirochem.com In the context of this compound, various bioisosteric replacements could be envisioned to further probe the SAR and potentially discover improved analogs.

For instance, the fluorine atom at the 6-position could be replaced with other small, electronegative groups such as a cyano or a trifluoromethyl group. chimia.chresearchgate.net Such modifications can subtly alter the electronic nature and lipophilicity of the molecule, potentially leading to enhanced target engagement or improved metabolic stability. chimia.chresearchgate.net

The C2-hydroxymethyl group is also a prime candidate for bioisosteric replacement. It could be substituted with groups like a carboxamide, a small alkyl ether, or a bioisostere of a primary alcohol, such as a 1,2,4-oxadiazole. These changes would alter the hydrogen bonding capacity and steric bulk at this position, which could modulate the compound's affinity and selectivity for its biological target. The success of such strategies is highly dependent on the specific context of the drug-target interaction. nih.gov

Computational and Theoretical Studies on 6 Fluoro 1h Indol 2 Yl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like (6-fluoro-1H-indol-2-yl)methanol. These methods allow for the prediction of molecular structure and vibrational modes. For similar indole (B1671886) derivatives, the B3LYP method with the 6-311++G(d,p) basis set has been successfully used to optimize molecular structures and calculate vibrational frequencies, showing good agreement with experimental data. tandfonline.com

The electronic structure of indole derivatives is a key area of investigation. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions. For instance, in related indole compounds, the energy gap between HOMO and LUMO indicates the potential for charge transfer within the molecule. tandfonline.com

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict reactive sites for electrophilic and nucleophilic attack. tandfonline.com In indole derivatives, these maps can highlight the regions of positive and negative electrostatic potential, offering clues about intermolecular interactions.

Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV/Vis). tandfonline.com By calculating the electronic transitions between molecular orbitals, it's possible to estimate the absorption wavelengths. For other indole compounds, TD-DFT calculations, often in conjunction with a solvent model like the Polarizable Continuum Model (PCM), have been used to predict UV/Vis spectra in different media, such as the gas phase, methanol (B129727), and DMSO, with results that compare favorably to experimental measurements. tandfonline.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are crucial for understanding how a ligand like this compound might interact with biological targets. These computational techniques can predict the binding affinity and mode of interaction between a small molecule and a protein's active site. nih.govnih.gov For example, studies on other indole derivatives have used molecular docking to investigate their potential as enzyme inhibitors or receptor ligands. nih.govnih.govnih.gov Molecular dynamics simulations further refine these predictions by providing a dynamic view of the ligand-protein complex, assessing its stability over time. nih.govresearchgate.net

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating reaction mechanisms by identifying intermediates and calculating the energies of transition states. While specific studies on the reaction mechanisms of this compound were not found, research on related indole compounds demonstrates the utility of these methods. For instance, computational approaches have been used to understand the [4+1]-spirocyclization of nitroalkenes to indoles, a reaction that can be complicated by the formation of inert byproducts. nih.govmdpi.com

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Parameters

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. nih.govnih.gov Web-based platforms like SwissADME can be used to calculate various physicochemical properties and predict pharmacokinetic parameters. nih.gov For other indole derivatives, these tools have been used to assess their drug-likeness and predict properties such as gastrointestinal absorption and blood-brain barrier penetration. researchgate.net

Conformational Analysis and Energetic Landscapes

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its flexibility. By exploring the potential energy surface, it is possible to identify the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule might interact with its biological target. While specific conformational analyses for this compound were not identified, the principles are broadly applied in computational studies of similar molecules. researchgate.net

Applications and Future Prospects in Drug Discovery and Chemical Biology

(6-Fluoro-1H-indol-2-yl)methanol as a Versatile Chemical Building Block

This compound serves as a critical starting material and intermediate in the synthesis of more complex molecules. The presence of multiple reactive sites—the indole (B1671886) nitrogen, the hydroxyl group of the methanol (B129727) substituent, and various positions on the aromatic rings—allows for diverse chemical modifications. This versatility enables chemists to construct a wide array of derivatives, expanding the accessible chemical space for drug discovery and other applications. ossila.com

The fluorinated indole core is a key feature, as the inclusion of fluorine can significantly alter a molecule's properties. researchgate.net The 2-methanol group provides a convenient handle for further chemical transformations, such as oxidation to an aldehyde or carboxylic acid, or conversion to an amine, allowing for the introduction of additional diversity and the construction of elaborate molecular architectures.

Table 1: Key Reactive Sites of this compound for Derivatization

Functional GroupPotential ReactionsResulting Functionalities
Indole N-HAlkylation, Arylation, AcylationN-substituted indoles
C2-Methanol (-CH2OH)Oxidation, Etherification, Esterification, SubstitutionAldehyde, Carboxylic acid, Ethers, Esters, Amines
Aromatic C-HHalogenation, Nitration, Friedel-CraftsSubstituted aromatic rings

Rational Design and Synthesis of Advanced Fluoroindole-Based Therapeutic Agents

The rational design of new drugs is a cornerstone of modern medicinal chemistry, aiming to create molecules with improved efficacy, selectivity, and pharmacokinetic profiles. commonorganicchemistry.com Fluorinated indoles are of particular interest due to the often-beneficial effects of fluorine substitution. researchgate.netrsc.org The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability. matilda.science

Derivatives of fluorinated indoles have shown a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. rsc.orgnih.govrjptonline.org For instance, various fluorinated indole derivatives have been investigated as potent inhibitors of key enzymes in disease pathways or as ligands for important cellular receptors. nih.gov The this compound scaffold provides a valuable starting point for the synthesis of such therapeutic agents. By modifying the methanol group and other positions on the indole ring, medicinal chemists can fine-tune the molecule's properties to optimize its interaction with a specific biological target.

Table 2: Examples of Therapeutic Areas for Fluoroindole Derivatives

Therapeutic AreaTarget Class ExamplesReference
Antiviral (e.g., HIV)Reverse Transcriptase, Integrase nih.gov
AnticancerProtein Kinases, Tubulin rjptonline.org
Anti-inflammatoryCyclooxygenase (COX) enzymes rsc.org

Development of Molecular Probes for Biological Systems

Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. nih.govnih.gov Fluorescent probes, in particular, allow for the sensitive and specific detection of biomolecules and cellular events. The indole scaffold itself is inherently fluorescent, and its photophysical properties can be modulated by substitution.

This compound can serve as a core structure for the development of novel molecular probes. The methanol group can be functionalized to attach recognition elements that bind to specific targets (e.g., enzymes, receptors, or nucleic acids) or to introduce environmentally sensitive fluorophores. The fluorine atom can also influence the probe's fluorescent properties and its interactions within biological systems. For example, photoaffinity labels incorporating a photoreactive group can be synthesized from this scaffold to identify the binding partners of bioactive small molecules. nih.govrsc.org

Potential in Agrochemical and Material Science Applications

The utility of fluorinated indoles extends beyond pharmaceuticals into the fields of agrochemicals and material science. researchgate.netnih.gov In agriculture, fluorinated compounds are used in a significant portion of modern pesticides and herbicides due to their enhanced biological activity and stability. researchgate.netnih.gov The unique electronic properties of fluorinated indoles also make them attractive for applications in material science. ossila.com

Derivatives of this compound could potentially be developed into new agrochemicals with improved efficacy and environmental profiles. nih.govresearchgate.netbeilstein-journals.org In material science, the incorporation of this fluorinated indole into polymers or other materials could lead to novel properties, such as enhanced thermal stability, specific optical characteristics, or utility in organic electronics like OLEDs. ossila.com

Emerging Research Directions in Fluorinated Indole Chemistry and its Derivatives

The field of fluorinated indole chemistry is a dynamic area of research with several emerging trends. rsc.orgresearchgate.net Key future directions include the development of more efficient and selective methods for the synthesis and functionalization of fluorinated indoles. This includes the use of novel catalytic systems, such as transition-metal catalysis, to achieve previously challenging chemical transformations. researchgate.netacs.org

A significant focus will be on the continued exploration of the biological activities of new fluorinated indole derivatives. This involves screening for novel therapeutic applications and elucidating their mechanisms of action. Furthermore, there is growing interest in the application of these compounds as building blocks for the creation of complex molecular architectures and advanced materials with tailored properties. The selective activation of C-F bonds is also an area of increasing importance, which could open up new avenues for the late-stage functionalization of fluorinated molecules.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-fluoro-1H-indol-2-yl)methanol, and how can reaction conditions be optimized?

  • Methodology :

  • Direct fluorination : Start with a substituted indole precursor (e.g., 6-chloro-1H-indole-2-carbaldehyde) and replace the halogen using fluorinating agents like KF in DMSO under reflux .
  • Reduction of carbonyl intermediates : Reduce a 6-fluoroindole-2-carbaldehyde intermediate with LiAlH₄ in anhydrous THF, followed by quenching with aqueous NH₄Cl and purification via column chromatography .
  • Optimization : Monitor reaction progress via TLC and adjust stoichiometry, temperature, or solvent polarity (e.g., DMF for improved solubility) to enhance yield .

Q. How can the purity and structure of this compound be validated?

  • Analytical techniques :

  • NMR spectroscopy : Compare ¹H/¹³C NMR chemical shifts with computed data (e.g., δ ~4.6 ppm for the -CH₂OH group, δ ~110-160 ppm for aromatic carbons) .
  • HRMS : Confirm molecular weight (C₉H₈FNO, calc. 165.06 g/mol) with <2 ppm error .
  • X-ray crystallography : Use SHELXL for refinement if single crystals are obtained; analyze hydrogen-bonding networks involving the hydroxyl group .

Q. What safety protocols are critical when handling this compound?

  • Safety measures :

  • Wear PPE (gloves, lab coat, goggles) to prevent skin/eye contact.
  • Use fume hoods to avoid inhalation of vapors during synthesis.
  • Dispose of waste via certified hazardous waste services to mitigate environmental contamination .

Advanced Research Questions

Q. How does the fluorine substituent influence the electronic and steric properties of this compound?

  • Mechanistic insights :

  • Fluorine’s electronegativity increases the indole ring’s electron-deficient character, enhancing hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors) .
  • Steric effects from the fluorine atom at position 6 may restrict rotational freedom, altering binding kinetics in catalytic pockets. Compare with non-fluorinated analogs using DFT calculations .

Q. What strategies resolve contradictions in biological activity data for fluorinated indole derivatives?

  • Experimental design :

  • Conduct dose-response assays across multiple cell lines to distinguish compound-specific effects from assay artifacts.
  • Use isothermal titration calorimetry (ITC) to quantify binding affinities for targets like 1-deoxy-D-xylulose-5-phosphate synthase, correlating with enzymatic inhibition data .
  • Validate inconsistencies via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How can this compound be functionalized for use in drug-discovery pipelines?

  • Synthetic modifications :

  • Esterification : Protect the hydroxyl group with acetyl chloride to improve membrane permeability .
  • Cross-coupling reactions : Employ Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at position 3, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) .
  • Biological evaluation : Screen derivatives against kinase panels or bacterial biofilms to identify lead compounds .

Q. What crystallographic challenges arise during structural analysis of fluorinated indoles, and how are they addressed?

  • Crystallography :

  • Fluorine’s low electron density complicates X-ray data collection. Use high-intensity synchrotron radiation and SHELXD for phase resolution .
  • Model disorder in the hydroxyl group using restraints in SHELXL .
  • Validate thermal parameters with Hirshfeld surface analysis to confirm packing interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.